N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylphenoxy group and multiple hydroxyl groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps. One common method starts with the acetylation of phenol to form 4-acetylphenol. This intermediate is then reacted with a suitable glycosyl donor to introduce the oxane ring. The final step involves the acylation of the glycosylated intermediate with acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: The primary product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetylphenoxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- N-(4,5-dihydroxy-6-hydroxymethyl-2-methoxy-tetrahydro-pyran-3-yl)-benzamide
- N-hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide
Uniqueness
N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to the presence of both acetylphenoxy and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21NO7 |
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Molecular Weight |
339.34 g/mol |
IUPAC Name |
N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H21NO7/c1-8(19)10-3-5-11(6-4-10)23-16-13(17-9(2)20)15(22)14(21)12(7-18)24-16/h3-6,12-16,18,21-22H,7H2,1-2H3,(H,17,20) |
InChI Key |
OVHOAEHEUDCBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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